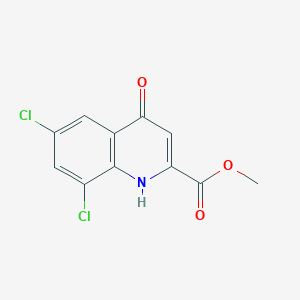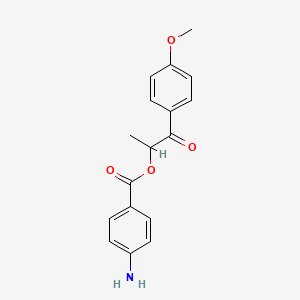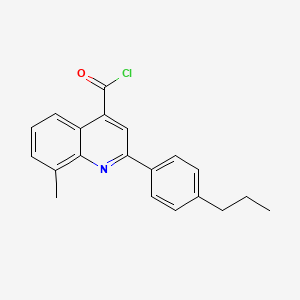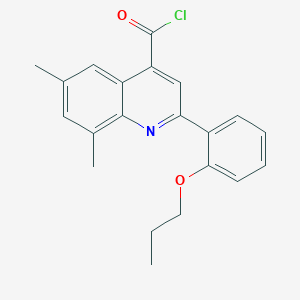![molecular formula C12H10ClNO3 B1453465 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 1208525-34-1](/img/structure/B1453465.png)
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
描述
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its diverse applications in medicinal chemistry and pharmacology .
作用机制
Mode of Action
It can be inferred that the compound may interact with its targets, possibly the carbonic anhydrase isoenzymes, leading to changes in their activity .
Biochemical Pathways
Given the potential target of carbonic anhydrase isoenzymes, it could be involved in pathways related to these enzymes .
Result of Action
Based on the potential target of carbonic anhydrase isoenzymes, it could potentially influence processes regulated by these enzymes .
生化分析
Biochemical Properties
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as voltage-gated sodium channels and L-type calcium channels, influencing their activity . These interactions are essential for understanding the compound’s potential therapeutic applications, especially in the context of anticonvulsant and antinociceptive activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of neuronal voltage-sensitive sodium and calcium channels, which are critical for maintaining cellular homeostasis and function . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating neurological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of voltage-gated sodium channels and L-type calcium channels, leading to altered neuronal excitability and reduced pain perception . These interactions are crucial for its anticonvulsant and antinociceptive properties, making it a promising candidate for further drug development .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown consistent stability, with minimal degradation observed in in vitro studies . Long-term exposure to this compound has demonstrated sustained effects on cellular processes, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant anticonvulsant and antinociceptive activities without notable adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which are essential for its biotransformation and elimination from the body . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy . Studies have shown that the compound is efficiently transported across cellular membranes, ensuring its effective distribution to target sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
准备方法
The synthesis of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:
相似化合物的比较
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Chlorophenyl derivatives: Compounds with chlorophenyl groups exhibit similar chemical properties but may have different biological targets and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPRWSHYMYPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


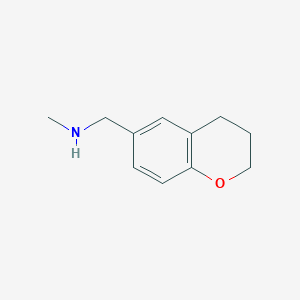
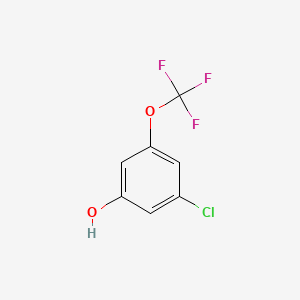
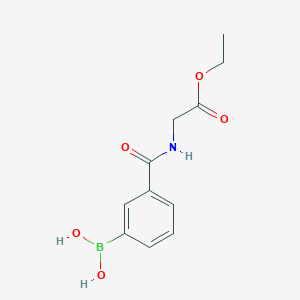
![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
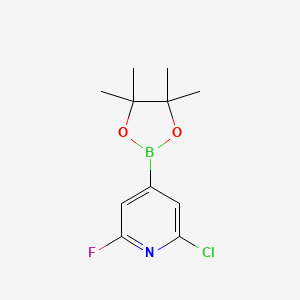
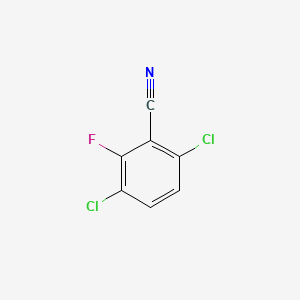
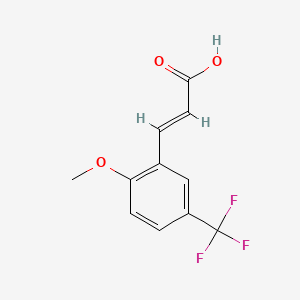
![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
